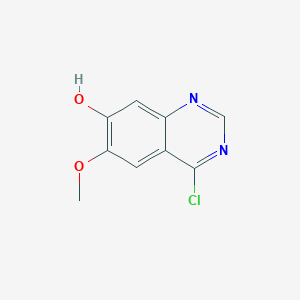

4-Chloro-6-methoxyquinazolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxyquinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRGTEOKLSVMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277669 | |

| Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263400-68-6 | |

| Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263400-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quinazoline Scaffold: A Privileged Core for Precision Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and other therapeutic areas. While simple derivatives like 4-Chloro-6-methoxyquinazolin-7-ol serve primarily as synthetic intermediates, the true power of this scaffold lies in its remarkable versatility and ability to be elaborated into potent and selective inhibitors of key signaling kinases. This guide delves into the intricate mechanism of action of quinazoline-based kinase inhibitors, focusing on their interactions with the ATP-binding pocket of receptor tyrosine kinases such as EGFR, HER2, and VEGFR. We will explore the structural basis for their inhibitory activity, the downstream cellular consequences, and provide detailed, field-proven protocols for their characterization.

The Quinazoline Core: A Foundation for Targeted Therapy

The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for developing ligands for a variety of biological targets.[1] In the context of kinase inhibition, the 4-anilinoquinazoline substitution pattern has proven to be particularly fruitful, leading to the development of several FDA-approved drugs.[2][3] These compounds typically function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding site within the kinase domain.[4][5] This direct competition prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis.[4][6]

Prominent examples of quinazoline-based kinase inhibitors include:

-

Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8]

-

Erlotinib (Tarceva®): Another potent EGFR tyrosine kinase inhibitor.[9][10]

-

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[11][12]

The reactivity of the 4-chloro position on the quinazoline ring is a key feature that medicinal chemists exploit to synthesize vast libraries of derivatives with tailored potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The primary mechanism by which quinazoline derivatives exert their therapeutic effect is through the competitive inhibition of ATP binding to the kinase domain of specific receptor tyrosine kinases (RTKs).[5][13]

Structural Basis of Inhibition

The 4-anilinoquinazoline core elegantly mimics the adenine ring of ATP, allowing it to fit snugly into the ATP-binding pocket of the kinase.[2] Key interactions that stabilize this binding include:

-

Hinge Region Interaction: The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a conserved methionine residue in the hinge region of the kinase domain (e.g., Met793 in EGFR).[13][14][15] This interaction is a hallmark of many quinazoline-based inhibitors and is critical for their high-affinity binding.

-

Hydrophobic Interactions: The quinazoline ring and its substituents engage in numerous hydrophobic interactions with non-polar residues lining the ATP-binding pocket, further enhancing binding affinity.[14]

-

Gatekeeper Residue: The nature of the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket, influences the selectivity of the inhibitor for different kinases.

The following diagram illustrates the general binding mode of a 4-anilinoquinazoline inhibitor within the ATP-binding pocket of a tyrosine kinase.

Caption: Competitive binding of a 4-anilinoquinazoline inhibitor to the kinase ATP pocket.

Downstream Signaling Consequences

By preventing ATP from binding, quinazoline inhibitors effectively shut down the kinase's ability to phosphorylate its downstream substrates.[6] This has profound effects on cellular signaling pathways that are often dysregulated in cancer.

Overexpression and activating mutations of EGFR are common drivers of tumor growth in various cancers, including non-small cell lung cancer (NSCLC).[2] EGFR activation triggers multiple downstream pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

-

PI3K-Akt-mTOR Pathway: Promotes cell survival and growth.

Gefitinib and Erlotinib, by inhibiting EGFR kinase activity, block the activation of these pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[16][17]

Caption: Inhibition of EGFR signaling pathways by quinazoline-based TKIs.

HER2 is another member of the ErbB family of receptor tyrosine kinases that is frequently overexpressed in breast cancer.[18] Lapatinib is a dual inhibitor that targets both EGFR and HER2.[11] By blocking the kinase activity of both receptors, Lapatinib provides a broader inhibition of signaling pathways, which can be particularly effective in HER2-positive breast cancers.[1] The downstream consequences are similar to those of EGFR inhibition, leading to reduced proliferation and increased apoptosis in tumor cells that are dependent on either EGFR or HER2 signaling.[15]

Caption: Dual inhibition of EGFR and HER2 signaling by Lapatinib.

Quantitative Assessment of Kinase Inhibition

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% under defined assay conditions.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR | 2-37 | [19] |

| Erlotinib | EGFR | 2-20 | [20] |

| Lapatinib | EGFR | 10.8 | [21] |

| Lapatinib | HER2 | 9.2 | [21] |

| Vandetanib | VEGFR-2 | 40 | [10] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols for Characterizing Quinazoline-Based Kinase Inhibitors

A thorough characterization of any novel kinase inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ATP-depletion reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.[2]

Step-by-Step Methodology:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer containing the kinase of interest, the substrate, and ATP.

-

Add serial dilutions of the quinazoline inhibitor or vehicle control (e.g., DMSO) to the reaction wells.

-

Initiate the reaction by adding the kinase.

-

Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

-

Reaction Termination and ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blotting)

Western blotting is a fundamental technique used to assess the phosphorylation status of a target kinase and its downstream substrates within a cellular context. This provides a direct measure of the inhibitor's efficacy in a more biologically relevant system.[8]

Principle: Cells are treated with the quinazoline inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A431 for EGFR, SK-BR-3 for HER2) to an appropriate confluency.

-

Treat the cells with various concentrations of the quinazoline inhibitor for a specified duration. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against the total target protein to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Caption: Workflow for Western blot analysis of kinase phosphorylation.

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally valuable core structure for the development of targeted kinase inhibitors. The mechanism of action of these compounds is well-understood, primarily involving competitive inhibition of the ATP-binding site of key oncogenic kinases. The continued exploration of this chemical space, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance.

References

-

Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). Retrieved from [Link]

-

Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved from [Link]

-

Gefitinib. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved from [Link]

-

Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (n.d.). PMC. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Retrieved from [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Retrieved from [Link]

-

VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

-

Structural insights into characterizing binding sites in EGFR kinase mutants. (n.d.). PMC. Retrieved from [Link]

-

Protein Kinase Inhibitor. (2026, January 19). Massive Bio. Retrieved from [Link]

-

How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved from [Link]

-

Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. (n.d.). PMC. Retrieved from [Link]

-

Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation. (2007, February 1). PMC. Retrieved from [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO. Retrieved from [Link]

-

Anti-HER2 Mechanisms of Approved HER2 Inhibitors. (2013, April 30). YouTube. Retrieved from [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Concordance between IC50 values for gefitinib vs erlotinib. (n.d.). ResearchGate. Retrieved from [Link]

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PMC. Retrieved from [Link]

-

Identification of the Gefitinib binding pocket in EGFR kinase domain. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. (2020, June 24). ACS Omega. Retrieved from [Link]

-

What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. (2014, February 12). PubMed Central. Retrieved from [Link]

-

The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. (n.d.). PubMed Central. Retrieved from [Link]

-

Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012, December 6). PMC. Retrieved from [Link]

-

HER2 signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer. (2022, April 15). AACR Journals. Retrieved from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2025, August 21). RSC Publishing. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Retrieved from [Link]

-

Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (n.d.). PMC. Retrieved from [Link]

-

Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022, January 26). PMC. Retrieved from [Link]

-

Schematic diagram of HER2 signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

Lapatinib. (n.d.). PubChem. Retrieved from [Link]

-

IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. Retrieved from [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. (2023, February 24). Medium. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. promega.com [promega.com]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. bio-rad.com [bio-rad.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HER2 - Wikipedia [en.wikipedia.org]

- 21. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 4-Chloro-6-methoxyquinazolin-7-ol

Topic: 4-Chloro-6-methoxyquinazolin-7-ol Solubility in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Chloro-6-methoxyquinazolin-7-ol is a critical bicyclic heterocyclic intermediate used extensively in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR and VEGFR pathways (e.g., Vandetanib analogs).[1] Its structure features a quinazoline core with a reactive chlorine at the C4 position and a free phenolic hydroxyl group at C7.[1]

This dual functionality—a lipophilic, electron-deficient core and a polar, hydrogen-bond-donating hydroxyl group—creates a unique solubility profile.[1] Unlike its fully methylated analog (4-chloro-6,7-dimethoxyquinazoline), the 7-hydroxy variant exhibits significantly reduced solubility in non-polar chlorinated solvents and enhanced interaction with polar aprotic solvents.[1] This guide provides a definitive solubility landscape, experimental protocols for dissolution, and solvent selection strategies for synthesis and purification.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for process optimization.[1]

-

Molecular Weight: ~210.62 g/mol [1]

-

Key Functional Groups:

Solubility Mechanism: The free phenolic hydroxyl group introduces a "polarity anchor."[1] While the quinazoline core favors organic solvents, the -OH group disrupts solvation in purely non-polar media (like Hexanes) and necessitates solvents capable of hydrogen bonding (ethers, amides, alcohols) for effective dissolution.[1]

Solubility Landscape in Organic Solvents[1]

The following data summarizes the solubility behavior based on synthetic utility and experimental observation.

Table 1: Solubility Profile & Application Guide

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation* | Application Context |

| Polar Aprotic | DMSO | High | >100 mg/mL | Primary solvent for NMR, biological assays, and stock solutions.[1] |

| DMF / DMAc | High | >80 mg/mL | Preferred reaction solvent for nucleophilic substitutions (SNAr) at elevated temperatures.[1] | |

| Ethers | THF | Moderate | 20–50 mg/mL | Critical: Standard solvent for alkylation reactions (e.g., Williamson ether synthesis) using bases like K₂CO₃. |

| 1,4-Dioxane | Moderate | 15–40 mg/mL | Used for high-temperature couplings where THF boils off.[1] | |

| Chlorinated | DCM (CH₂Cl₂) | Low-Moderate | 5–15 mg/mL | Used for liquid-liquid extraction.[1] Solubility is lower than the dimethoxy analog due to the 7-OH group.[1] |

| Chloroform | Moderate | 10–20 mg/mL | Slightly better than DCM; often used with 5% Methanol to prevent precipitation.[1] | |

| Alcohols | Methanol | Low (Cold) | <5 mg/mL | Poor solvent at RT.[1] Used as a "wash solvent" to remove impurities while retaining the product.[1] |

| Ethanol | Moderate (Hot) | >20 mg/mL | Primary Recrystallization Solvent. Dissolves well at reflux; precipitates product upon cooling.[1] | |

| Non-Polar | Hexanes / Heptane | Insoluble | <0.1 mg/mL | Anti-solvent used to crash out the product from reaction mixtures.[1] |

| Aqueous | Water | Insoluble | <0.1 mg/mL | Product precipitates immediately upon contact.[1] Hydrolysis risk if left in solution at extreme pH.[1] |

*Note: Values are estimates based on standard synthetic concentrations (0.1 M to 0.5 M) reported in patent literature for intermediate handling.[1]

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise saturation points for your specific batch.

-

Preparation: Weigh 10 mg of 4-Chloro-6-methoxyquinazolin-7-ol into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL increments.[1]

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation:

-

Quantification (Optional): Filter the saturated solution (0.22 µm PTFE), dilute with Acetonitrile, and analyze via HPLC (UV @ 254 nm).

Protocol B: Recrystallization (Purification)

The 7-OH group allows for effective purification via polarity-based crystallization.

-

Dissolution: Suspend crude 4-Chloro-6-methoxyquinazolin-7-ol in Ethyl Acetate (10 mL/g).

-

Heating: Heat to reflux (approx. 77°C). If the solid does not dissolve, slowly add Ethanol dropwise until a clear solution is obtained (typically 10-20% v/v EtOH).[1]

-

Filtration: Filter hot (if black specks/insolubles are present) through a pre-warmed glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

-

Collection: Filter the off-white crystals and wash with cold Hexanes or Diethyl Ether to remove mother liquor.[1]

-

Drying: Vacuum dry at 40°C. Caution: High heat (>60°C) may cause hydrolysis of the 4-Cl group if moisture is present.[1]

Synthetic Application & Workflow Logic

The solubility profile dictates the synthetic workflow.[1] The 4-Cl group is labile, meaning protic solvents (alcohols/water) must be avoided during the reaction phase but are useful during workup.[1]

Workflow Diagram: Solvent Selection Logic

Caption: Logical flow for solvent selection during the synthesis, workup, and purification of 4-Chloro-6-methoxyquinazolin-7-ol.

Critical Handling & Stability Notes

-

Hydrolysis Risk: The C4-Chlorine atom is sensitive to hydrolysis.[1] Avoid storing solutions in DMSO or Methanol for prolonged periods (>24 hours) at room temperature, as trace water will convert the chloride to the inactive 4-hydroxy derivative (Quinazolinone).[1]

-

Extraction Efficiency: Due to the 7-OH group, the compound can partition partially into the aqueous phase at high pH (formation of phenolate).[1] Ensure the aqueous layer is buffered to pH ~7 during DCM extractions to maximize recovery.[1]

-

Hygroscopicity: The solid can adsorb moisture.[1] Store under nitrogen in a desiccator.

References

-

Synthesis of Quinazoline Intermediates

-

Solvent Handling for Vandetanib Precursors

-

Chemical Properties & Safety

Sources

- 1. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

The Unseen Scaffold: A Technical Guide to 4-Chloro-6-methoxyquinazolin-7-ol, a Keystone in Targeted Therapy

An In-depth Analysis of the Discovery, Synthesis, and Strategic Importance of a Pivotal Intermediate in Modern Oncology

Introduction: The Quinazoline Core and the Dawn of Targeted Cancer Therapy

The advent of targeted cancer therapy represents a paradigm shift from the cytotoxic approaches of the past. Central to this revolution is the inhibition of specific protein kinases that drive oncogenic signaling. The quinazoline scaffold has emerged as a privileged structure in this field, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib[1]. These drugs have transformed the treatment landscape for cancers characterized by the overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR)[1].

This guide delves into the technical history and synthetic intricacies of a lesser-known but critically important molecule: 4-Chloro-6-methoxyquinazolin-7-ol . While not a therapeutic agent itself, this compound is a pivotal intermediate, embodying the strategic chemical design required to create potent and selective kinase inhibitors. Its unique substitution pattern—a reactive chlorine at the C-4 position, a methoxy group at C-6, and a nucleophilic hydroxyl group at C-7—provides the essential handles for constructing the complex pharmacophores of next-generation TKIs. Understanding its discovery and synthesis offers a window into the evolution of medicinal chemistry and the logic of modern drug design.

Historical Context: The Quest for EGFR Inhibitors and the Rise of the Quinazoline Scaffold

The discovery of quinazoline-based kinase inhibitors was not a serendipitous event but the result of a concerted effort to target the ATP-binding site of protein kinases[2]. Early research established that the C-4, C-6, and C-7 positions of the quinazoline ring were optimal points for modification to achieve high potency and selectivity[2].

The initial breakthrough in this class was the development of gefitinib by AstraZeneca. The original synthesis, outlined in patent WO 96/33980, laid the groundwork for the field. It began with a commercially available precursor, 6,7-dimethoxy-3H-quinazolin-4-one, and involved a crucial regioselective demethylation step to create a hydroxyl group that could be further elaborated[3].

The Precedent: Selective Demethylation in Gefitinib's Early Synthesis

The first reported synthesis of gefitinib targeted the demethylation of the 6-position of 6,7-dimethoxy-3H-quinazolin-4-one. This was achieved using L-methionine in the presence of methanesulfonic acid[3]. This reaction, while foundational, was not without its challenges, often resulting in a mixture of products, including the isomeric 7-hydroxy derivative and the fully demethylated 6,7-dihydroxy compound[3]. The formation of these isomers, even as byproducts, was the first hint in the literature of the potential to access the 7-hydroxy scaffold, which would later prove to be of significant interest.

This early work established a critical principle: the differential reactivity of the 6- and 7-methoxy groups on the quinazoline ring. While the 6-position was initially favored, the ability to access the 7-position opened a new avenue for structural diversification and the development of novel inhibitors.

Chemical Synthesis: A Strategic Approach to a Key Intermediate

The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol is not as straightforward as its more common 6-hydroxy isomer. A direct, high-yield synthesis is not widely reported in the literature, underscoring its specialized role as a niche intermediate. However, by combining principles from early gefitinib synthesis with methods for regioselective demethylation, a logical and efficient pathway can be constructed.

The most rational synthetic route proceeds in two key stages:

-

Regioselective Demethylation: The selective cleavage of the methyl ether at the 7-position of a dimethoxy precursor.

-

Chlorination: The conversion of the 4-oxo group of the quinazolinone ring into a reactive 4-chloro group.

// Node styles start [label="6,7-Dimethoxy-3H-\nquinazolin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="7-Hydroxy-6-methoxy-3H-\nquinazolin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Chloro-6-methoxy-\nquinazolin-7-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with labels start -> intermediate [label=" Step 1: Regioselective\n Demethylation", fontname="Arial", fontsize=10, color="#5F6368"]; intermediate -> product [label=" Step 2: Chlorination ", fontname="Arial", fontsize=10, color="#5F6368"]; }

Overall synthetic workflow for 4-Chloro-6-methoxyquinazolin-7-ol.

Step 1: Regioselective Demethylation of 6,7-Dimethoxy-3H-quinazolin-4-one

The critical step in this synthesis is controlling the regioselectivity of the demethylation to favor the 7-position over the 6-position. While the original gefitinib synthesis favored the 6-position, alternative reagents can be employed to alter this selectivity. The use of strong Lewis acids is a common strategy for ether cleavage.

Causality of Reagent Choice: The choice of a demethylating agent is paramount. While reagents like L-methionine/methanesulfonic acid tend to yield the 6-hydroxy isomer, stronger Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can be used. The precise control of reaction conditions—including solvent, temperature, and reaction time—is essential to influence the regiochemical outcome. The slightly different electronic environment of the 7-methoxy group can be exploited by these powerful reagents to achieve the desired cleavage.

Experimental Protocol: Synthesis of 7-Hydroxy-6-methoxy-3H-quinazolin-4-one

-

Reaction Setup: To a dried, three-necked flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent).

-

Solvent Addition: Add a suitable dry, non-protic solvent, such as dichloromethane or dichloroethane.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of aluminum chloride (AlCl₃) (3-4 equivalents) in the same solvent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Workup: Once the starting material is consumed, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 7-Hydroxy-6-methoxy-3H-quinazolin-4-one.

Step 2: Chlorination of 7-Hydroxy-6-methoxy-3H-quinazolin-4-one

With the 7-hydroxy intermediate in hand, the next step is to activate the 4-position for subsequent nucleophilic aromatic substitution reactions. This is reliably achieved by converting the 4-oxo group into a 4-chloro group.

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent that readily converts the tautomeric 4-hydroxy form of the quinazolinone into the desired 4-chloroquinazoline. The reaction is often catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinazolin-7-ol

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl gas), place 7-Hydroxy-6-methoxy-3H-quinazolin-4-one (1 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 10-20 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer visible.

-

Workup: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to crushed ice with vigorous stirring.

-

Neutralization and Isolation: The acidic aqueous mixture is neutralized to a pH of 7-8 with a base, such as ammonium hydroxide or sodium bicarbonate solution. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with water and dried under vacuum to yield 4-Chloro-6-methoxyquinazolin-7-ol. Further purification can be achieved by recrystallization if necessary.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. While a comprehensive public database for this specific compound is sparse, data can be inferred from related structures and would be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | Inferred |

| Molecular Weight | 224.64 g/mol | Inferred |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | Not widely reported; expected to be >200°C | Inferred |

| ¹H NMR (DMSO-d₆) | Expected signals: Singlet for quinazoline H-5 (~7.2 ppm), Singlet for quinazoline H-8 (~7.4 ppm), Singlet for quinazoline H-2 (~8.9 ppm), Singlet for methoxy protons (~4.0 ppm), Broad singlet for hydroxyl proton. | Inferred |

Role in Drug Discovery and Development

The strategic importance of 4-Chloro-6-methoxyquinazolin-7-ol lies in its bifunctional nature, which is ideal for the synthesis of complex TKIs.

// Node styles intermediate [label="4-Chloro-6-methoxy-\nquinazolin-7-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nat C4", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Alkylation / Etherification\nat C7-OH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Complex Tyrosine\nKinase Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges intermediate -> step1; intermediate -> step2; step1 -> product [style=dashed, color="#5F6368"]; step2 -> product [style=dashed, color="#5F6368"];

// Invisible nodes for layout {rank=same; step1; step2;} }

Strategic utility of the intermediate in TKI synthesis.

-

The C-4 Chloro Group: This position acts as a highly reactive electrophilic site. It readily undergoes nucleophilic aromatic substitution (SNAr) with anilines, which is the key bond-forming reaction to install the moiety that recognizes the hinge region of the kinase ATP-binding site.

-

The C-7 Hydroxyl Group: The phenolic hydroxyl group provides a nucleophilic handle for etherification. This allows for the introduction of various side chains, often containing solubilizing groups (like the morpholino group in gefitinib) or additional pharmacophoric elements. The presence of the hydroxyl group at the 7-position, as opposed to the 6-position, offers a different vector for these side chains to explore the solvent-exposed region of the kinase, potentially leading to altered selectivity, potency, or pharmacokinetic properties.

Conclusion and Future Perspectives

4-Chloro-6-methoxyquinazolin-7-ol is more than just a chemical intermediate; it is a testament to the strategic thinking that underpins modern drug discovery. Its synthesis, particularly the challenge of achieving regioselective demethylation, highlights the fine control required in multi-step organic synthesis. While its isomer, the 6-hydroxy derivative, paved the way for the first generation of quinazoline-based TKIs, the 7-hydroxy scaffold represents a gateway to novel chemical space.

For researchers and drug development professionals, the study of this molecule offers valuable insights into:

-

Structure-Activity Relationships: Understanding how the placement of substituents on the quinazoline core influences kinase binding and selectivity.

-

Synthetic Strategy: Appreciating the importance of regiocontrol in the synthesis of complex heterocyclic systems.

-

Intellectual Property: Recognizing that novel intermediates and synthetic routes are often as valuable as the final drug product.

As the search for next-generation kinase inhibitors continues, targeting resistance mutations and exploring new kinase families, the principles learned from the synthesis and application of foundational intermediates like 4-Chloro-6-methoxyquinazolin-7-ol will remain indispensable. It is a quiet enabler, a scaffold upon which the future of targeted therapy may be built.

References

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. Retrieved from [Link]

-

El-Azab, A. S., El-Sayed, N. N., El-Gazzar, M. G., & El-Hady, H. A. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1875. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

- Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

PubChem. (n.d.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

- Google Patents. (n.d.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).

-

PubChem. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2695-2700. Retrieved from [Link]

-

Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(23), 4614-4622. Retrieved from [Link]

-

Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. Retrieved from [Link]

- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.

-

El-Damasy, A. K., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6549. Retrieved from [Link]

-

Kumar, A., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 4(3), 952-959. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2024). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad, 81(607). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Retrieved from [Link]

Sources

Technical Guide: Storage and Stability of 4-Chloro-6-methoxyquinazolin-7-ol

A Note on Scope and Analogue Data: Direct, published stability data for 4-Chloro-6-methoxyquinazolin-7-ol is limited. This guide has been constructed by leveraging expert chemical principles and extrapolating data from closely related structural analogues, primarily 4-Chloro-6,7-dimethoxyquinazoline and 4-Chloro-6-methoxyquinolin-7-ol . The provided protocols are designed to be self-validating, enabling researchers to establish precise stability parameters for their specific samples.

Introduction and Chemical Profile

4-Chloro-6-methoxyquinazolin-7-ol is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Its utility often lies as a key intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1] The stability and purity of such intermediates are paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

The molecule's structure incorporates several reactive functional groups: a halogenated heterocyclic ring, a phenolic hydroxyl group, and a methoxy ether. Each of these imparts specific chemical properties that dictate its stability and inform the necessary storage and handling conditions. This guide provides a comprehensive framework for maintaining the integrity of 4-Chloro-6-methoxyquinazolin-7-ol in a research and development setting.

Physicochemical Properties (Analogue-Derived)

Precise data for the target compound is not widely published. The following table includes data from its closest structural analogues to provide a baseline for expected properties.

| Property | 4-Chloro-6,7-dimethoxyquinazoline | 4-Chloro-6-methoxyquinolin-7-ol | 4-Chloro-6-methoxyquinazolin-7-ol (Predicted) |

| Molecular Formula | C₁₀H₉ClN₂O₂[2] | C₁₀H₈ClNO₂[3] | C₉H₇ClN₂O₂ |

| Molecular Weight | 224.64 g/mol [2] | 209.62 g/mol [3] | 210.62 g/mol |

| Appearance | Off-white to light yellow solid[2] | White to light brown solid[3] | Expected to be a white to light-colored solid |

| Melting Point | 183-190 °C[4] | Not specified | Highly dependent on crystalline form |

| CAS Number | 13790-39-1[2] | 205448-31-3[3] | Not readily available |

Optimal Storage Conditions: A Proactive Approach to Preservation

The primary goal of a storage strategy is to mitigate the key degradation pathways: hydrolysis, oxidation, and photodegradation. Based on the compound's structure and data from its analogues, the following conditions are recommended.

| Parameter | Recommended Condition | Rationale and Causality |

| Temperature | 2-8°C (Refrigerated)[3] | Reduces the rate of all potential chemical degradation reactions. While some analogues are shipped at room temperature, refrigerated storage is the standard for long-term preservation of complex organic molecules. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [3] | The phenolic hydroxyl group at the 7-position is susceptible to oxidation, which can be accelerated by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing oxidative degradation and the formation of colored impurities (e.g., quinones). |

| Moisture | Store in a desiccated environment. | The 4-chloro substituent on the quinazoline ring is an electrophilic site. It is susceptible to nucleophilic attack by water (hydrolysis), which would replace the chlorine with a hydroxyl group, forming a quinazolinone derivative. This is a critical degradation pathway.[5] |

| Light | Protect from Light (Amber Vial) | Heterocyclic aromatic compounds often absorb UV light, which can lead to photochemical degradation (photolysis). Storing in an amber vial or in a dark location is essential. |

| Container | Tightly sealed, non-reactive container. | Prevents exposure to atmospheric moisture and oxygen. Use original supplier packaging when possible, ensuring it is securely sealed after each use.[6] |

Scientific Integrity: Understanding Degradation Pathways

The recommended storage conditions are not arbitrary; they are a direct response to the inherent chemical liabilities of the 4-Chloro-6-methoxyquinazolin-7-ol structure.

-

Hydrolysis of the 4-Chloro Group: The quinazoline ring is electron-withdrawing, making the chlorine atom at the C4 position a good leaving group. In the presence of nucleophiles, particularly water, the compound can undergo nucleophilic aromatic substitution. Boiling quinazolines in acidic or alkaline solutions is known to cause ring cleavage.[5] While storage conditions are not this extreme, prolonged exposure to moisture, especially if acidic or basic impurities are present, can lead to the formation of 4-hydroxy-6-methoxyquinazolin-7-ol.

-

Oxidation of the 7-Hydroxyl Group: The hydroxyl group attached to the aromatic ring (a phenol) is susceptible to oxidation. This process can be catalyzed by trace metals and exposure to air and light, leading to the formation of colored quinone-type impurities. Storing under an inert atmosphere is the most effective preventative measure.

-

General Stability of the Quinazoline Core: The quinazoline ring itself is generally stable in cold, dilute acid and alkaline solutions but can be destroyed upon boiling.[5] This indicates that exposure to strong acids or bases should be avoided during storage and handling to prevent decomposition.

Handling and Safety Protocols

As a Senior Application Scientist, it is imperative to treat all research chemicals with appropriate caution. The hazard profile, extrapolated from close analogues, necessitates the following precautions.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Ventilation: Handle the solid compound only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][8]

-

Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] Prevent dust formation during transfer.[8] After handling, wash hands and any exposed skin thoroughly.

-

Spill Response: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Move the person to fresh air.

-

Experimental Protocol: Forced Degradation & Stability Assessment

This protocol provides a self-validating workflow to determine the stability of 4-Chloro-6-methoxyquinazolin-7-ol under various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent compound from its degradation products.

Objective

To identify the key degradation pathways and establish a preliminary stability profile for 4-Chloro-6-methoxyquinazolin-7-ol under hydrolytic, oxidative, thermal, and photolytic stress.

Materials & Equipment

-

4-Chloro-6-methoxyquinazolin-7-ol

-

HPLC system with UV/PDA detector

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Calibrated oven, photostability chamber, pH meter

Experimental Workflow

Step 1: Preparation of Stock Solution

-

Accurately weigh and dissolve a known amount of 4-Chloro-6-methoxyquinazolin-7-ol in a suitable solvent (e.g., acetonitrile or DMSO) to create a stock solution of ~1 mg/mL. Note: Stability studies on related quinazolines have shown instability in DMSO solutions, while solutions in ultrapure water can be stable for over 40 days when stored at 4°C in the dark.[9][10]

Step 2: Initial Analysis (T=0)

-

Dilute the stock solution with mobile phase to a suitable concentration (e.g., 50 µg/mL).

-

Inject into the HPLC system to obtain the initial chromatogram. Record the peak area and retention time of the parent compound. This serves as the baseline.

Step 3: Application of Stress Conditions

-

For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

| Stress Condition | Procedure |

| Acid Hydrolysis | Add 0.1 N HCl. Keep at 60°C for 24 hours. |

| Base Hydrolysis | Add 0.1 N NaOH. Keep at room temperature for 2 hours. |

| Oxidation | Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |

| Thermal Stress | Store the solid powder in an oven at 60°C for 48 hours. Then prepare a solution for analysis. |

| Photolytic Stress | Expose the solid powder to light in a photostability chamber (ICH Q1B guidelines). Then prepare a solution for analysis. |

| Control Sample | Mix stock solution with an equal volume of pure water. Store alongside other samples at 2-8°C, protected from light. |

Step 4: Sample Analysis

-

At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

-

If necessary, neutralize the acidic and basic samples before dilution.

-

Dilute to the target concentration (50 µg/mL) with mobile phase.

-

Inject into the HPLC system and record the chromatogram.

Step 5: Data Analysis

-

Compare the chromatograms of stressed samples to the T=0 and control samples.

-

Calculate the percentage degradation of the parent peak.

-

Identify and quantify major degradation products (as a percentage of total peak area).

-

Determine the "mass balance" to ensure all degradation products are accounted for.

Visualization of Stability Testing Workflow

The following diagram illustrates the logical flow of the forced degradation study.

Caption: Workflow for forced degradation stability study.

Conclusion

While direct stability data for 4-Chloro-6-methoxyquinazolin-7-ol is not extensively documented, a robust storage and handling plan can be formulated based on its chemical structure and data from close analogues. The core principles are to rigorously protect the compound from moisture, oxygen, and light , and to maintain it at refrigerated temperatures (2-8°C) . By understanding the potential degradation pathways of hydrolysis and oxidation, researchers can proactively preserve the integrity of this valuable synthetic intermediate. The provided experimental protocol offers a reliable method to confirm these stability characteristics in-house, ensuring the quality and reliability of research outcomes.

References

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., El-핼, A. M., & Abdel-Aziz, A. A. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Tropical Journal of Pharmaceutical Research, 17(10), 2065-2079. Retrieved from [Link]

-

Zhang, H., & Chen, J. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(85), 54110-54126. Retrieved from [Link]

-

Al-Salem, H. S., & El-Dahmy, R. M. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6527. Retrieved from [Link]

-

Murgatroyd, C., & Spengler, D. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Pharmaceutical Analysis, 7(1), 54-58. Retrieved from [Link]

-

Brancale, A., & Silvestri, R. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]

-

de Oliveira, R. B., & da Silva, A. B. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Retrieved from [Link]

-

Gheorghe, A., & Enache, M. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1381(1), 223-225. Retrieved from [Link]

-

Sharma, P. C., & Kumar, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. Retrieved from [Link]

-

Spengler, D., & Murgatroyd, C. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Retrieved from [Link]

-

NBC Telemall. (n.d.). 4-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3 [chemicalbook.com]

- 4. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

4-Chloro-6-methoxyquinazolin-7-ol: A Pivot Scaffold for 7-Substituted Quinazoline Therapeutics

The following technical guide details the properties, synthesis, and application of 4-Chloro-6-methoxyquinazolin-7-ol , a critical scaffold in the development of tyrosine kinase inhibitors (TKIs).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

4-Chloro-6-methoxyquinazolin-7-ol is a specialized heterocyclic building block used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. It serves as a "pivot point" in divergent synthesis, allowing medicinal chemists to selectively functionalize the 7-position while retaining the reactive 4-chloro pharmacophore.

| Property | Specification |

| CAS Number | 263400-68-6 |

| IUPAC Name | 4-Chloro-6-methoxyquinazolin-7-ol |

| Synonyms | 4-Chloro-7-hydroxy-6-methoxyquinazoline; 4-Chloro-6-methoxy-7-quinazolinol |

| Molecular Formula | C |

| Molecular Weight | 210.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

| pKa (Predicted) | ~7.07 (Phenolic OH) |

| Stability | Moisture Sensitive (Hydrolysis of C4-Cl); Light Sensitive |

Structural Significance

The compound features three distinct functional zones:

-

C4-Chloro Group: Highly electrophilic; serves as the attachment point for the aniline moiety (the "hinge binder") common in kinase inhibitors like Vandetanib.

-

C6-Methoxy Group: Provides steric bulk and lipophilicity, often occupying the solvent-exposed region of the ATP binding pocket.

-

C7-Hydroxyl Group: The "pivot." Unlike the 6,7-dimethoxy analogs (e.g., Erlotinib core), this free hydroxyl allows for the introduction of solubilizing side chains (e.g., morpholine, piperidine) late in the synthetic sequence or prior to the C4-amination.

Synthetic Utility & Mechanism[2]

This compound is the direct precursor to Vandetanib (ZD6474) and a critical impurity standard for Fruquintinib . Its primary utility lies in its ability to undergo C7-O-alkylation without compromising the C4-Cl reactivity, provided specific conditions are met.

Mechanistic Pathway: The "Switch" Strategy

In drug discovery, this scaffold enables a "Switch" strategy where a library of side chains can be attached to the 7-position to modulate pharmacokinetic properties (solubility, permeability) before the final kinase-specificity determining step (C4-amination).

Figure 1: Divergent synthesis pathways. Path A is the primary route for drug development, utilizing the 7-OH for side-chain installation while preserving the C4-Cl for subsequent aniline coupling.

Experimental Protocol: Synthesis & Handling

Disclaimer: The following protocols involve hazardous chemicals (POCl

A. Preparation of 4-Chloro-6-methoxyquinazolin-7-ol

While often purchased, it can be synthesized via selective deprotection or de novo ring construction. A robust route starts from Vanillic Acid .

-

Benzylation: Vanillic acid

4-(benzyloxy)-3-methoxybenzoic acid. -

Nitration: Nitration at C2 (ortho to COOH) to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

-

Reduction & Cyclization: Reduction of nitro group followed by cyclization with formamide yields 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one .

-

Chlorination: Reaction with POCl

yields 4-chloro-7-(benzyloxy)-6-methoxyquinazoline . -

Deprotection: Critical Step. Standard hydrogenolysis (H

/Pd) will dechlorinate the C4 position. Therefore, acid-mediated deprotection (e.g., TFA/Thioanisole or Methanesulfonic acid) is preferred to remove the benzyl group while retaining the C4-Cl.

B. Self-Validating Protocol: C7-Alkylation (Vandetanib Core Synthesis)

This protocol demonstrates the functionalization of the 7-OH group using the CAS 263400-68-6 scaffold.

Reagents:

-

Substrate: 4-Chloro-6-methoxyquinazolin-7-ol (1.0 eq)[1]

-

Electrophile: 1-Boc-4-(bromomethyl)piperidine (1.2 eq)

-

Base: K

CO -

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of the 7-ol substrate in 10 mL anhydrous DMF under N

atmosphere. Note: The solution should be clear yellow. -

Base Addition: Add K

CO -

Alkylation: Add the bromo-piperidine electrophile dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (R

~ 2.1 min) should disappear, replaced by the product (R -

Workup: Pour mixture into ice water (50 mL). The product usually precipitates. Filter, wash with water, and dry under vacuum.

-

Validation:

-

1H NMR (DMSO-d6): Confirm disappearance of phenolic proton (~10.5 ppm) and appearance of piperidine methylene doublet (~4.0 ppm).

-

MS (ESI): Check for characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).

-

Analytical Characterization & Impurity Profiling

When using CAS 263400-68-6 as a Reference Standard (e.g., for Fruquintinib or Vandetanib purity analysis), specific markers must be identified.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic core) and 330 nm (quinazoline absorption).

NMR Diagnostic Signals

| Position | Chemical Shift ( | Multiplicity | Assignment |

| H-2 | 8.85 | Singlet | Pyrimidine ring proton (Deshielded) |

| H-5 | 7.60 | Singlet | Aromatic proton (Ortho to Cl) |

| H-8 | 7.25 | Singlet | Aromatic proton (Ortho to OH) |

| -OCH | 4.01 | Singlet | Methoxy group at C6 |

| -OH | 10.8 - 11.2 | Broad Singlet | Phenolic hydroxyl (Disappears with D |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769364, 4-Chloro-6,7-dimethoxyquinazoline. (Note: Related core structure). Retrieved from .

-

BLD Pharm. (2024). Product Analysis: 4-Chloro-6-methoxyquinazolin-7-ol (CAS 263400-68-6).[2][1][3][4][5][6][7] Retrieved from .

-

Ark Pharm. (2024).[8] Safety Data Sheet: 4-Chloro-6-methoxyquinazolin-7-ol. Retrieved from .

-

Google Patents. (2022). Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors. Patent US20220056052A1.[9] (Demonstrates usage of CAS 263400-68-6 as starting material). Retrieved from .

-

ChemicalBook. (2025). 4-Chloro-6-methoxy-quinazolin-7-ol Properties and Suppliers. Retrieved from .

Sources

- 1. 4-Chloro-6-methoxy-quinazolin-7-ol | 263400-68-6 [chemicalbook.com]

- 2. 263400-68-6|4-Chloro-6-methoxyquinazolin-7-ol|BLD Pharm [bldpharm.com]

- 3. 4-chloro-6-methoxyquinazolin-7-ol | CAS:263400-68-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 179688-03-0|4-Chloro-6-methoxyquinazolin-7-yl acetate|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-6-methoxy-quinazolin-7-ol - CAS:263400-68-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 263400-68-6|4-Chloro-6-methoxyquinazolin-7-ol| Ambeed [ambeed.com]

- 8. WO2005030765A1 - Quinazoline derivatives as antiproliferative agents - Google Patents [patents.google.com]

- 9. KR102277833B1 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]

A Theoretical and In-Silico Investigation of 4-Chloro-6-methoxyquinazolin-7-ol: A Scaffolding for Next-Generation Therapeutics

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of 4-Chloro-6-methoxyquinazolin-7-ol, a quinazoline derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the molecule's structural, electronic, and biological interaction properties. By leveraging advanced computational methodologies, this guide aims to elucidate the therapeutic promise of this compound and provide a framework for future research and development.

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent pharmacological activities.[1] From anticancer to antimicrobial and anti-inflammatory agents, the versatility of the quinazoline ring system has positioned it as a "privileged structure" in the design of novel therapeutics.[1] This guide focuses on a specific derivative, 4-Chloro-6-methoxyquinazolin-7-ol, to explore its potential through a theoretical and computational lens. While direct experimental and theoretical studies on this exact molecule are nascent, a wealth of data on closely related analogs, particularly 4-Chloro-6,7-dimethoxyquinazoline (CDQ), provides a robust foundation for our analysis. This in-depth guide will extrapolate from this knowledge to predict the physicochemical properties, reactivity, and biological interaction profile of 4-Chloro-6-methoxyquinazolin-7-ol, thereby highlighting its therapeutic potential.

Molecular Architecture: Unveiling the Structural and Electronic Landscape

The foundation of understanding a molecule's function lies in its structure and electronic distribution. To this end, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict these fundamental properties.

Geometric Optimization: A Molecule's Preferred Shape

The initial and most critical step in computational analysis is determining the molecule's most stable three-dimensional conformation, known as geometric optimization. For a close analog, 4-Chloro-6,7-dimethoxyquinazoline (CDQ), this has been achieved using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted and robust method for organic molecules.[2] The resulting optimized structure reveals a nearly planar quinazoline ring system.[3] This planarity is a key feature, as it can facilitate stacking interactions with biological macromolecules, such as DNA or enzyme active sites. For 4-Chloro-6-methoxyquinazolin-7-ol, a similar planarity is expected, with the primary geometric distinction arising from the hydroxyl group at the 7-position, which can act as both a hydrogen bond donor and acceptor, influencing its intermolecular interactions.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian 09 or a comparable quantum chemistry software package.

-

Methodology:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

-

-

Procedure:

-

Construct the initial 3D structure of 4-Chloro-6-methoxyquinazolin-7-ol.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Follow with a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Analysis: From the output, extract key data including optimized bond lengths, bond angles, dihedral angles, and electronic properties.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

For the analogous CDQ, Time-Dependent DFT (TD-DFT) calculations have been used to determine these electronic properties. The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is critical for predicting how the molecule will interact with biological targets. The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electrophilic and nucleophilic sites.

For 4-Chloro-6-methoxyquinazolin-7-ol, the presence of the hydroxyl group at the 7-position is expected to influence the electronic landscape. The lone pairs of the hydroxyl oxygen will likely contribute to the HOMO, potentially increasing its energy and narrowing the HOMO-LUMO gap compared to its dimethoxy analog. This could translate to a higher reactivity and different interaction patterns with biological receptors.

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Relates to the molecule's tendency to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Relates to the molecule's tendency to undergo reduction. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Influences bond polarity and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. |

| Chemical Softness (S) | The reciprocal of hardness. | A measure of the molecule's polarizability. |

Table 1: Key Quantum Chemical Descriptors and their Relevance in Drug Discovery.

Predicting Biological Interactions: Molecular Docking and Dynamics

To translate the structural and electronic properties of 4-Chloro-6-methoxyquinazolin-7-ol into a biological context, we turn to molecular docking and molecular dynamics simulations. These in-silico techniques allow us to predict how the molecule might bind to a specific protein target and the stability of that interaction over time.

Identifying Potential Biological Targets

Quinazoline derivatives are known to interact with a wide range of biological targets, including kinases, which are crucial regulators of cell signaling pathways often implicated in cancer.[5][6] For instance, the structurally similar 4-Chloro-6,7-dimethoxyquinazoline has been investigated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] Given this precedent, we can hypothesize that 4-Chloro-6-methoxyquinazolin-7-ol may also exhibit inhibitory activity against various kinases or other enzymes.

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol).

In a study of the analogous CDQ, docking against the AChE protein (PDB ID: 4EY7) revealed a strong binding affinity of -7.5 kcal/mol.[4] This interaction was stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For 4-Chloro-6-methoxyquinazolin-7-ol, the presence of the 7-hydroxyl group introduces an additional hydrogen bond donor/acceptor, which could lead to even stronger and more specific interactions with a target protein.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, PyRx, or similar molecular docking software.

-

Preparation:

-

Ligand: Obtain the 3D structure of 4-Chloro-6-methoxyquinazolin-7-ol (optimized using DFT). Prepare the ligand by adding charges and setting rotatable bonds.

-

Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site (grid box).

-

-

Docking Simulation:

-

Run the docking algorithm to generate multiple binding poses of the ligand within the receptor's active site.

-

-

Analysis:

-

Analyze the predicted binding affinities and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) of the top-ranked poses.

-

Visualize the ligand-receptor complex to understand the key interactions.

-

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics: Observing the Interaction Over Time

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can assess the stability of the binding pose and provide insights into the conformational changes that may occur upon ligand binding. For the CDQ-AChE complex, MD simulations have been used to confirm the stability of the docked pose. A similar approach for 4-Chloro-6-methoxyquinazolin-7-ol would be crucial to validate the docking predictions and gain a deeper understanding of its interaction with potential biological targets.

ADMET Profiling: Predicting Drug-Likeness

A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For the analogous CDQ, ADMET prediction studies have been conducted. A similar analysis for 4-Chloro-6-methoxyquinazolin-7-ol would be essential to evaluate its potential as a viable drug candidate.

Caption: Key components of ADMET profiling in drug discovery.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the potential of 4-Chloro-6-methoxyquinazolin-7-ol as a therapeutic agent. By leveraging data from the closely related analog, 4-Chloro-6,7-dimethoxyquinazoline, we have elucidated its probable structural, electronic, and biological interaction properties. The presence of the 7-hydroxyl group is a key feature that is likely to enhance its binding affinity and specificity for biological targets.

Future research should focus on the synthesis and experimental validation of the theoretical predictions outlined in this guide. Spectroscopic analysis (NMR, IR, Mass Spec) and X-ray crystallography would provide definitive structural information. In-vitro biological assays against a panel of relevant targets, such as various kinases, would be crucial to determine its pharmacological activity. The synergistic use of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of 4-Chloro-6-methoxyquinazolin-7-ol and paving the way for the development of novel, effective, and safe medicines.

References

-

Asokan, K., Sivaraman, S., Nallasamy, K., Subbiah, J., & Paranthaman, S. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB), 62(4). [Link]

-